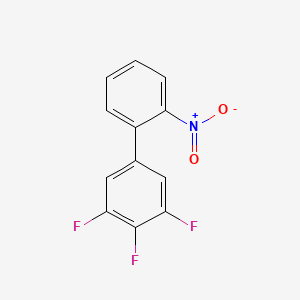
3',4',5'-Trifluoro-2-nitrobiphenyl
Vue d'ensemble
Description
3',4',5'-Trifluoro-2-nitrobiphenyl is a useful research compound. Its molecular formula is C12H6F3NO2 and its molecular weight is 253.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
3',4',5'-Trifluoro-2-nitrobiphenyl serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure, which includes nitro and fluorine groups, contributes to specific biological activities that are beneficial in drug design. Notably, it is a precursor for synthesizing fluxapyroxad, a fungicide that inhibits fungal respiration and spore germination, making it effective against diseases like apple scab and powdery mildew .
Case Study: Fluxapyroxad Synthesis
- Process : The synthesis involves using this compound as an intermediate to produce 3',4',5'-trifluoro-2-aminobiphenyl through catalytic reduction.
- Advantages : This method is characterized by high yield, mild reaction conditions, and low catalyst consumption, making it suitable for large-scale production .
Dyes and Pigments
The compound is utilized as a raw material in the production of dyes and pigments. Its unique trifluoromethyl and nitro groups allow for the creation of vibrant colors, particularly in red and orange hues. This application is significant in industries that require specific color formulations for textiles and coatings .
Organic Synthesis
In organic chemistry, this compound acts as a substrate or intermediate in various synthetic reactions. It is employed in the development of photoelectric materials, coatings, and pesticides.
Applications:
- Photoelectric Materials : The compound's electronic properties make it suitable for use in organic electronic devices.
- Pesticides : Its role as an intermediate facilitates the synthesis of novel agricultural chemicals .
Chemical Analysis
Compounds containing nitro and fluorine groups are often used as standards or internal standards in chemical analysis. This application is crucial for analytical chemistry where precise measurements are required to identify or quantify other substances within complex mixtures .
Propriétés
Numéro CAS |
1056196-56-5 |
|---|---|
Formule moléculaire |
C12H6F3NO2 |
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
1,2,3-trifluoro-5-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H6F3NO2/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16(17)18/h1-6H |
Clé InChI |
LFADBBPCVQXYLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














